molecular formula C12H14N4S B1481713 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide CAS No. 2098005-60-6

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1481713
CAS No.: 2098005-60-6
M. Wt: 246.33 g/mol
InChI Key: QGQZAPYABIHQRS-UHFFFAOYSA-N
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Description

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropylmethyl group and a thiophen-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with thiophene-2-carboxylic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyrazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-π stacking with aromatic residues in proteins.

Comparison with Similar Compounds

    1-(cyclopropylmethyl)-3-(phenyl)-1H-pyrazole-5-carboximidamide: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

    1-(cyclopropylmethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboximidamide: Similar structure but with a furan-2-yl group instead of a thiophen-2-yl group.

Uniqueness: 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for specific interactions in biological systems. The cyclopropylmethyl group adds to the compound’s steric and electronic characteristics, influencing its reactivity and binding affinity.

Properties

IUPAC Name

2-(cyclopropylmethyl)-5-thiophen-2-ylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4S/c13-12(14)10-6-9(11-2-1-5-17-11)15-16(10)7-8-3-4-8/h1-2,5-6,8H,3-4,7H2,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQZAPYABIHQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=CC(=N2)C3=CC=CS3)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
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1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
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1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide
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1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboximidamide

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